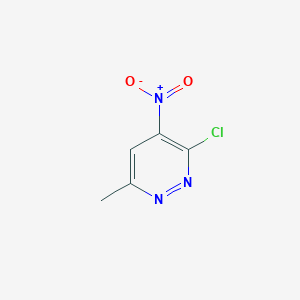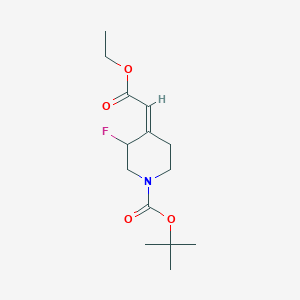![molecular formula C17H19NO4S B2405729 N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 401605-12-7](/img/structure/B2405729.png)
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSG belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry and Toxicity Studies
- Chemistry of Related Compounds : A study investigated the reactions of aminoiminomethanesulfonic acids, which are structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This research explored their behavior in aqueous media and their potential toxicity, providing insights into the chemical properties and safety aspects of related compounds (Miller, Bischoff, & Pae, 1988).
Herbicide Transport and Environmental Impact
- Herbicide Transport Through Field Lysimeters : Research on glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, chemicals with structural similarities, studied their environmental impact. This work is essential for understanding how compounds like N-(2,4-dimethylphenyl)-N-(4-methylphenyl)sulfonyl]glycine might behave in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Development of NNRTIs
- Indolyl Aryl Sulfones Development : This study investigated indolyl aryl sulfones (IASs), which are structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Their development and potent inhibitory activities against HIV-1 highlight the potential medical applications of structurally similar compounds (Silvestri & Artico, 2005).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : A study synthesized N-[[(substituted amino)phenyl]sulfonyl]glycines as analogues to inhibit aldose reductase, suggesting potential therapeutic applications for diabetes-related complications. This indicates the relevance of similar compounds in medical research (Mayfield & Deruiter, 1987).
Osmoprotectant Molecules for Bacteria
- Osmoprotectant Molecules : Research on glycine betaine, a molecule structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, studied its role as an osmoprotectant for bacteria, highlighting the biochemical significance of similar molecules (Chambers, Kunin, Miller, & Hamada, 1987).
Crystal Engineering Applications
- Crystal Engineering and Complexes : A study developed novel flexible multidentate ligands for crystal engineering, involving N-[(3-carboxyphenyl)sulfonyl]glycine, which shows potential applications in material science and crystallography (Ma et al., 2008).
Agricultural Herbicide Applications
- Herbicide Applications in Agriculture : Research on mefluidide and acifluorfen, chemicals structurally similar to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, explored their efficacy in controlling weeds in soybean cultivation, indicating the agricultural relevance of similar compounds (Glenn, Hook, Peregoy, & Wiepke, 1985).
Fluorescent Probe Attachment in RNA Research
- Fluorescent Probes in RNA Research : A study on the covalent attachment of fluorescent probes to tRNA using derivatives of glycine, a structurally related molecule, highlights the application of similar compounds in molecular biology and RNA research (Schiller & Schechter, 1977).
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-7-15(8-5-12)23(21,22)18(11-17(19)20)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXUJGBTMLICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)



![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)

![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)
![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)